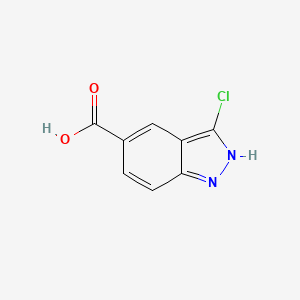![molecular formula C12H13ClN2O3S B1453519 5-[(2-氯丙酰基)氨基]-4-氰基-3-甲基噻吩-2-羧酸乙酯 CAS No. 1153442-91-1](/img/structure/B1453519.png)
5-[(2-氯丙酰基)氨基]-4-氰基-3-甲基噻吩-2-羧酸乙酯
描述
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O3S and its molecular weight is 300.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成与材料科学
5-[(2-氯丙酰基)氨基]-4-氰基-3-甲基噻吩-2-羧酸乙酯: 是有机合成中一种有价值的中间体。 其噻吩核心在材料科学中尤其重要,它被用于开发有机半导体 。这些半导体对于制造有机发光二极管 (OLED) 和有机场效应晶体管 (OFET) 至关重要,它们是现代电子设备中的基本组件。
药物化学
在药物化学中,噻吩衍生物因其药理特性而被探索。 像5-[(2-氯丙酰基)氨基]-4-氰基-3-甲基噻吩-2-羧酸乙酯这样的化合物因其潜在的抗癌、抗炎和抗菌活性而被研究 。这使得它们成为开发新型治疗剂的有希望的候选者。
腐蚀抑制
噻吩部分已知可作为腐蚀抑制剂。这种应用在工业化学中尤其重要,因为防止材料降解至关重要。 该化合物在金属表面形成保护层的能力有助于延长工业机械和基础设施的寿命 。
先进药物设计
噻吩衍生物因其多样的生物活性而被用于先进的药物设计。它们用作创建具有提高的选择性和药代动力学活性的多功能药物的支架。 噻吩环中硫的存在增强了这些特性,使其成为合成新药候选物的宝贵部分 。
绿色化学
包括5-[(2-氯丙酰基)氨基]-4-氰基-3-甲基噻吩-2-羧酸乙酯在内的噻吩衍生物的合成符合绿色化学的原则。 研究人员采用以原子经济性、更清洁的反应曲线和催化剂回收为重点的方法,这些方法对于可持续的化学实践至关重要 。
生物探针
噻吩衍生物因其选择性结合各种生物靶标的能力而被用作生物探针。 这种应用在生物研究和制药科学中至关重要,因为了解小分子与生物系统之间的相互作用是基础的 。
药理活性
该化合物的结构特征使其成为探索各种药理活性的候选者。 其衍生物已被研究用于神经保护、抗氧化和抗惊厥特性,这些特性在治疗神经疾病和氧化应激相关疾病中很重要 。
探针设计
在探针设计中,噻吩衍生物被用于开发可以与特定蛋白质或 DNA 序列选择性相互作用的工具。 这在复杂生物系统的研究和诊断分析的开发中至关重要 。
作用机制
Target of Action
It is known that many thiophene derivatives have been found to exhibit a variety of biological activities .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives are known to have a variety of potential effects, depending on their specific structures and targets .
生化分析
Biochemical Properties
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal biological activity without significant toxicity. At higher doses, the compound can cause hepatotoxicity, nephrotoxicity, and other adverse effects .
Metabolic Pathways
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It tends to accumulate in certain tissues, which can affect its therapeutic and toxicological profile .
Subcellular Localization
The subcellular localization of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
ethyl 5-(2-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)9-6(2)8(5-14)11(19-9)15-10(16)7(3)13/h7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXKHKUXVPHXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)Cl)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



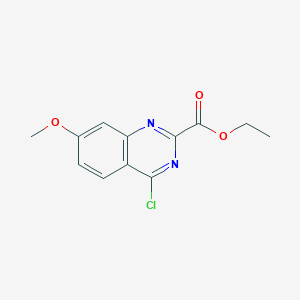
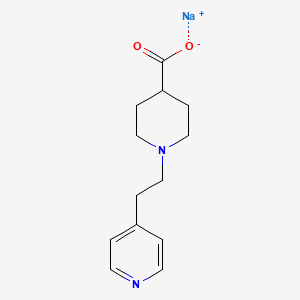
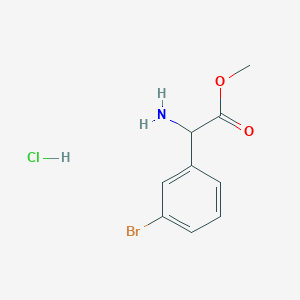

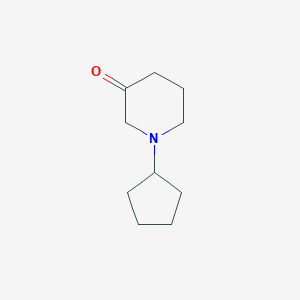
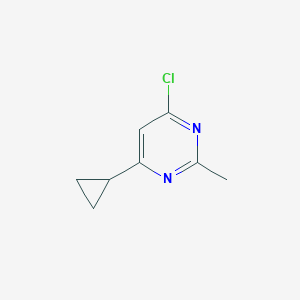


![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)
![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)

